molecular formula C19H18ClN3O5 B2602396 2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime CAS No. 691858-01-2

2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime

Cat. No. B2602396
CAS RN: 691858-01-2
M. Wt: 403.82
InChI Key: DDXJTNNYJDQXBU-DYTRJAOYSA-N
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Description

The compound “2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime” is a chemical substance that is used as a pharmaceutical intermediate . It is also a useful standard for elemental analysis .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As a pharmaceutical intermediate , it is likely involved in various chemical reactions to produce different pharmaceutical products.

Scientific Research Applications

Kinetic Studies and Reaction Mechanisms

  • Research on the kinetics of reactions involving O-(2',4'-dinitrophenyl)-4-phenyl-3-buten-2-one oxime has shown base catalysis with specific amines, providing insights into mechanistic interpretations of these reactions (Bhattacharjee et al., 2004).

Nucleophilicity and Organometallic Chemistry

  • A study on oxime species, including ketoximes like cyclohexanone oxime, interacting with nitrilium clusters has revealed significant insights into their nucleophilic behavior and reactivity, indicating potential applications in organometallic chemistry (Bolotin et al., 2016).

Synthesis and Chemical Properties

  • Synthesis research has led to the development of methods for creating compounds like 4-(4-chlorophenyl)cyclohexanol and cyclohexanone, exploring new synthetic routes and improving yields for these related compounds (Ye, 2007).

Lipophilicity and Environmental Studies

  • The lipophilicity of nitrophenols, including those related to dinitrophenyl compounds, has been extensively studied, contributing to our understanding of their environmental behavior and interactions with organic solvents (Abraham et al., 2000).

Catalysis and Oxidation Reactions

  • Several studies have focused on the catalytic activity of metal complexes and their application in the oxidation of cyclohexane, demonstrating the potential of these compounds in industrial applications (Parrilha et al., 2010).

Photoredox Catalysis

  • Metal-free photoredox catalysis has been explored using dinitrophenyl oximes, showcasing innovative approaches to synthesizing phenanthridines, which have implications for the development of new synthetic methodologies (Liu et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. As a pharmaceutical intermediate , its mechanism of action would depend on the specific pharmaceutical product it is used to produce.

Safety and Hazards

This compound should be stored at 2-8°C and is incompatible with oxidizing agents . Further safety and hazard information is not provided in the search results.

Future Directions

The future directions for this compound are not specified in the search results. As a pharmaceutical intermediate , its use would likely depend on the development of new pharmaceutical products.

properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-2-(2,4-dinitrophenyl)cyclohexan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5/c20-14-7-5-13(6-8-14)12-28-21-18-4-2-1-3-16(18)17-10-9-15(22(24)25)11-19(17)23(26)27/h5-11,16H,1-4,12H2/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXJTNNYJDQXBU-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOCC2=CC=C(C=C2)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OCC2=CC=C(C=C2)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime

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